

SR-1903: A Technical Overview of a Novel ROR γ /LXR Modulator

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Compound of Interest

Compound Name: SR-1903

Cat. No.: B610971

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For Research, Scientific, and Drug Development Professionals

Disclaimer: This document summarizes publicly available information on **SR-1903**. A comprehensive, manufacturer-disclosed safety and toxicity profile is not available in the public domain. The information herein is collated from vendor-supplied data and the primary scientific literature, intended for informational purposes only.

Executive Summary

SR-1903 is a synthetic small molecule characterized by its unique polypharmacology, acting as a dual modulator of the Retinoic Acid Receptor-related Orphan Receptor γ (ROR γ) and the Liver X Receptor (LXR). It functions as an inverse agonist of ROR γ and an agonist of LXR. This dual activity allows it to potently suppress inflammatory responses, positioning it as a compound of interest for autoimmune and metabolic diseases. Preclinical data in mouse models have demonstrated its efficacy in reducing the severity of collagen-induced arthritis and improving metabolic parameters in diet-induced obesity. However, a formal, complete safety and toxicity profile has not been published. This guide provides a detailed summary of the available efficacy data, the known mechanisms of action, and the experimental protocols derived from its primary characterization.

Core Pharmacological Data

The primary pharmacological activity of **SR-1903** is centered on its interaction with two key nuclear receptors involved in immunity and metabolism.

Table 2.1: In Vitro Activity of SR-1903

Target	Activity	Assay Type	IC50 Value	Source
RORy	Inverse Agonist	Cell-Based Reporter Assay	~100 nM	[1][2]
PPARy	Binding (No Activation)	Not Specified	209 nM	[1][2]
LXR	Agonist	Cell-Based Reporter Assay	Not Specified	[1][2][3]

Table 2.2: In Vivo Efficacy of SR-1903

Animal Model	Condition	Dosing Regimen	Key Outcomes	Source
Mouse	Collagen-Induced Arthritis	20 mg/kg (twice daily)	Reduced disease severity score	[1][2]
Mouse	High-Fat Diet-Induced Obesity	Not Specified	Reduced blood glucose, serum cholesterol (Total & LDL), body weight, and fat mass	[1][3]

Safety and Toxicity Profile

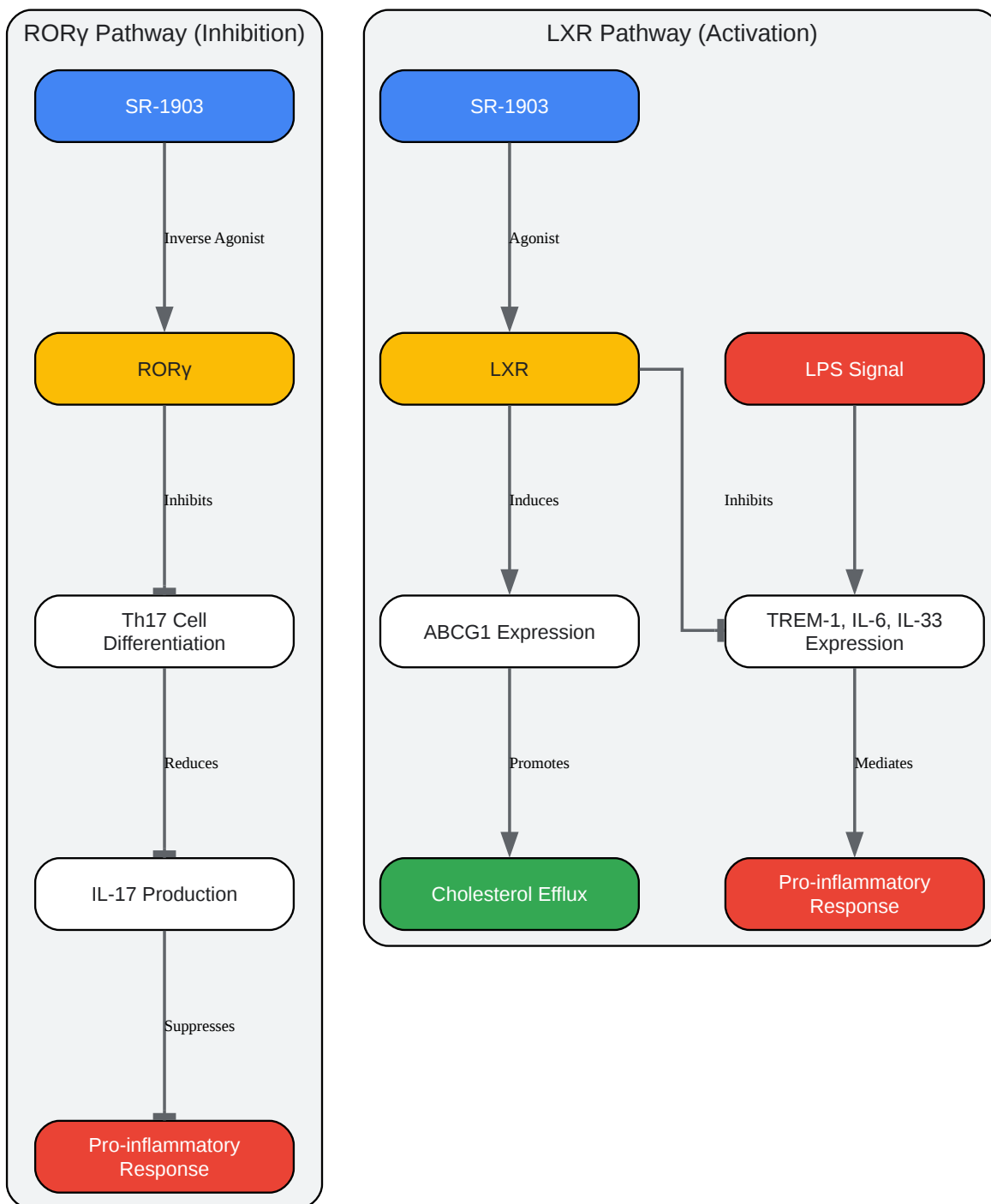
A comprehensive safety and toxicity profile for **SR-1903**, including data from formal good laboratory practice (GLP) toxicology studies, is not available in the public scientific literature. Key toxicological endpoints such as LD50 (Lethal Dose, 50%), genotoxicity, carcinogenicity, reproductive toxicity, and safety pharmacology (cardiovascular, respiratory, and central nervous system effects) have not been reported. The primary publication focuses on the compound's efficacy and mechanism of action.

Mechanism of Action and Signaling Pathways

SR-1903 exerts its effects by modulating two distinct nuclear receptor signaling pathways. As an inverse agonist of ROR γ , it inhibits the differentiation of pro-inflammatory Th17 cells and the production of associated cytokines like IL-17. As an LXR agonist, it promotes cholesterol efflux and suppresses inflammatory gene expression in macrophages.

Diagram 4.1: SR-1903 Dual Signaling Pathway

SR-1903 Dual Mechanism of Action

[Click to download full resolution via product page](#)Caption: Dual signaling pathways of **SR-1903**.

Key Experimental Protocols

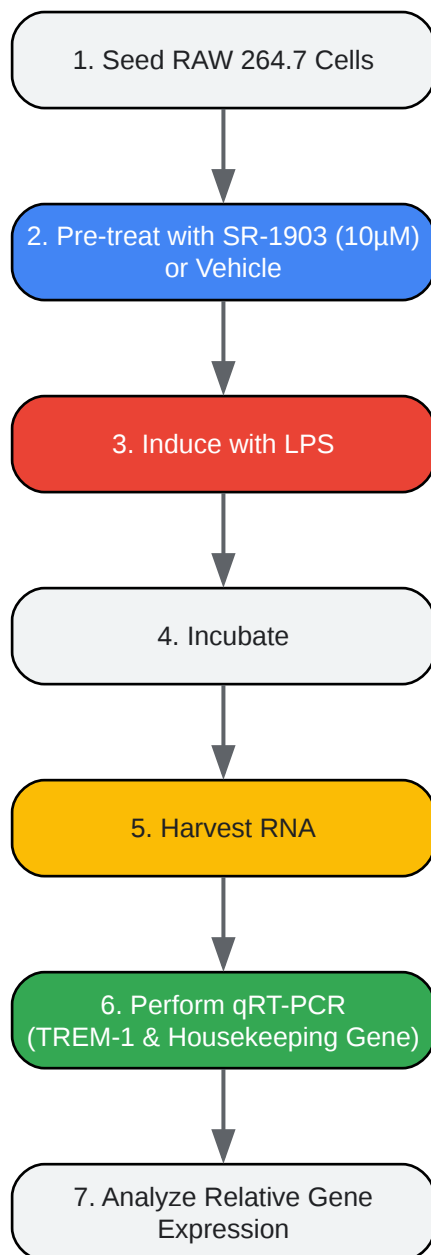
The following protocols are based on the methodologies described for characterizing **SR-1903**'s effects on inflammatory signaling in vitro.

In Vitro TREM-1 Expression Assay

- Objective: To determine the effect of **SR-1903** on the expression of the pro-inflammatory receptor TREM-1 in macrophages following an inflammatory stimulus.
- Cell Line: RAW 264.7 murine macrophage cell line.
- Protocol:
 - RAW 264.7 cells are cultured in appropriate media and seeded into multi-well plates.
 - Cells are pre-treated with **SR-1903** (10 μ M) or vehicle control for a specified duration.
 - Inflammation is induced by adding Lipopolysaccharide (LPS) to the cell culture media.
 - Following incubation, total RNA is harvested from the cells.
 - The expression level of TREM-1 mRNA is quantified using quantitative real-time polymerase chain reaction (qRT-PCR).
 - Data are normalized to a housekeeping gene, and the relative expression in **SR-1903**-treated cells is compared to vehicle-treated controls.[\[1\]](#)[\[2\]](#)
- Outcome: **SR-1903** at 10 μ M was shown to inhibit the LPS-induced expression of TREM-1.
[\[1\]](#)[\[2\]](#)

Diagram 5.1: Workflow for In Vitro TREM-1 Assay

Experimental Workflow: In Vitro TREM-1 Inhibition Assay



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Caption: Workflow for TREM-1 expression analysis.

Collagen-Induced Arthritis (CIA) Mouse Model

- Objective: To evaluate the in vivo efficacy of **SR-1903** in a preclinical model of rheumatoid arthritis.

- Animal Model: DBA/1J mice.
- Protocol:
 - Arthritis is induced in mice by immunization with an emulsion of bovine type II collagen and Complete Freund's Adjuvant.
 - A booster immunization is administered approximately 21 days after the primary immunization.
 - Upon the onset of visible signs of arthritis, mice are randomized into treatment groups.
 - One group receives **SR-1903** administered at a dose of 20 mg/kg twice daily (route of administration, e.g., oral gavage or intraperitoneal injection, is not specified in available sources). The control group receives a vehicle.
 - Disease progression is monitored over time by scoring paw swelling and inflammation based on a standardized clinical scoring system.
 - At the end of the study, serum and tissue samples may be collected for biomarker analysis (e.g., cytokine levels).
- Outcome: **SR-1903** treatment significantly reduced the severity score of arthritis compared to the vehicle control group.^{[1][2]}

Conclusion and Future Directions

SR-1903 is a promising preclinical compound with a novel dual-action mechanism that impacts both inflammatory and metabolic signaling pathways. The available data demonstrate clear efficacy in relevant animal models of arthritis and obesity. However, the lack of a publicly available, comprehensive safety and toxicity profile is a significant data gap. For **SR-1903** to advance in the drug development pipeline, rigorous evaluation of its safety pharmacology, pharmacokinetic properties (ADME), and potential for off-target toxicities through standardized in vitro and in vivo studies will be essential. Researchers and developers are advised to conduct their own thorough safety assessments before considering this compound for further investigation.

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References

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